3-(1-(4-fluorobenzoyl)piperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-[1-(4-Fluorobenzoyl)piperidin-3-yl]-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a triazolone moiety
Preparation Methods
The synthesis of 3-[1-(4-fluorobenzoyl)piperidin-3-yl]-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the fluorobenzoyl group through an acylation reaction. The triazolone moiety is then formed via cyclization reactions. Industrial production methods often involve optimizing these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[1-(4-Fluorobenzoyl)piperidin-3-yl]-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity to these targets, while the piperidine and triazolone moieties contribute to the overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and triazolone-containing molecules. For example:
Piperidine derivatives: Known for their wide range of biological activities, including analgesic and antipsychotic effects.
Triazolone-containing molecules: Studied for their potential as antimicrobial and anticancer agents. The uniqueness of 3-[1-(4-fluorobenzoyl)piperidin-3-yl]-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific combination of functional groups, which may confer unique properties and activities compared to other similar compounds.
Properties
Molecular Formula |
C18H23FN4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-[1-(4-fluorobenzoyl)piperidin-3-yl]-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C18H23FN4O2/c1-12(2)23-16(20-21(3)18(23)25)14-5-4-10-22(11-14)17(24)13-6-8-15(19)9-7-13/h6-9,12,14H,4-5,10-11H2,1-3H3 |
InChI Key |
WVYYNEPZDFYYRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN(C1=O)C)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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